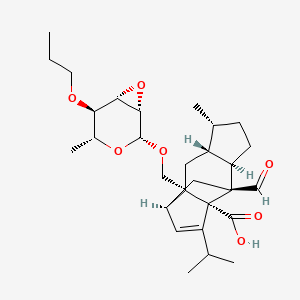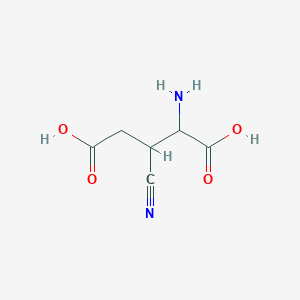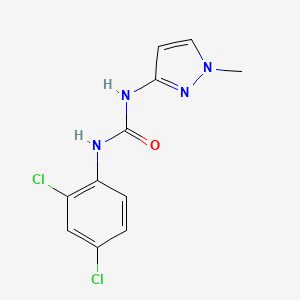
1-(2,4-Dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea is a member of ureas.
Aplicaciones Científicas De Investigación
Kinase Inhibition
1-(2,4-Dichlorophenyl)-3-(1-methyl-3-pyrazolyl)urea is associated with kinase inhibition, particularly p38 kinase, relevant in arthritis and osteoporosis treatment. A study by Dumas et al. (2000) on 2,3-dichlorophenyl ureas revealed potent and selective p38 kinase inhibitors, emphasizing the therapeutic potential in this area (Dumas et al., 2000).
Anti-Cancer Potential
The compound shows promise in cancer research. For example, Thomas et al. (2019) synthesized pyrazole compounds including similar derivatives, indicating potential as anti-cancer agents (Thomas et al., 2019). Ling et al. (2008) synthesized novel 1-(2,4-dichlorophenyl) urea derivatives with promising antitumor activities (Ling et al., 2008).
Enzyme Inhibition
The compound's role in enzyme inhibition, particularly involving chitin synthesis, is noted. Deul et al. (1978) demonstrated that similar urea compounds inhibit chitin synthesis in insect cuticles, influencing insecticidal effects (Deul et al., 1978).
Agricultural Applications
In agriculture, derivatives of this compound have been used for selective weed control in crops like sugarbeets, as explored by Eshel et al. (1970), highlighting its utility in managing agricultural pests (Eshel et al., 1970).
Photovoltaic Systems
The compound's derivatives have potential applications in photovoltaic systems due to their significant oscillator strength, as suggested by studies on similar pyrazole derivatives (Thomas et al., 2019).
Antimicrobial Activity
Derivatives of this compound show potential in antimicrobial applications. Ladani et al. (2009) synthesized compounds with this structure demonstrating antibacterial and antifungal activities (Ladani et al., 2009).
Propiedades
Fórmula molecular |
C11H10Cl2N4O |
|---|---|
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-3-(1-methylpyrazol-3-yl)urea |
InChI |
InChI=1S/C11H10Cl2N4O/c1-17-5-4-10(16-17)15-11(18)14-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H2,14,15,16,18) |
Clave InChI |
RGCDLOJNNSPNAL-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CN1C=CC(=N1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



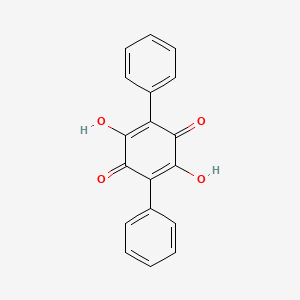
![4-(Methyloxy)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1212151.png)



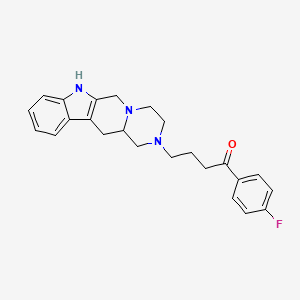

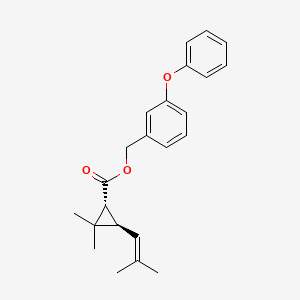
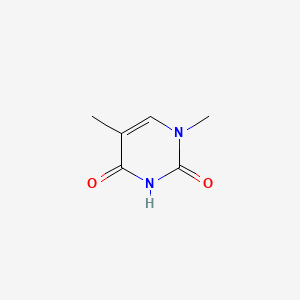
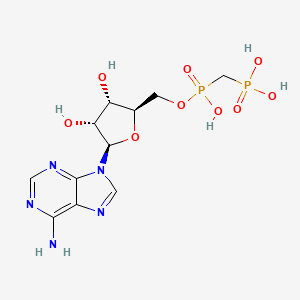
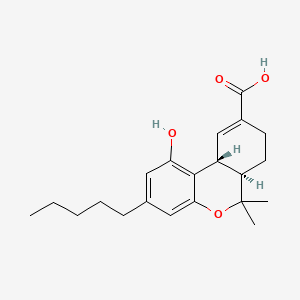
![8-Methoxy-5-methyl-3-[2-(1-pyrrolidinyl)ethyl]-4-pyrimido[5,4-b]indolone](/img/structure/B1212168.png)
